molecular formula C62H95N19O14S2 B13838495 H-Lys-Lys-Arg-Pro-Hyp-Gly-2Thi-Ser-D-Phe-2Thi-Arg-OH

H-Lys-Lys-Arg-Pro-Hyp-Gly-2Thi-Ser-D-Phe-2Thi-Arg-OH

Cat. No.: B13838495
M. Wt: 1394.7 g/mol
InChI Key: BAPXVPGXAHEAKB-BYZYXFGASA-N
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Description

The compound “H-Lys-Lys-Arg-Pro-Hyp-Gly-2Thi-Ser-D-Phe-2Thi-Arg-OH” is a synthetic peptide analog of bradykinin. Bradykinin is a peptide that plays a crucial role in various physiological processes, including inflammation, blood pressure regulation, and pain sensation. This specific analog is designed to inhibit the actions of bradykinin, making it a valuable tool in scientific research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “H-Lys-Lys-Arg-Pro-Hyp-Gly-2Thi-Ser-D-Phe-2Thi-Arg-OH” involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to the resin through its carboxyl group.

    Deprotection: The protecting group on the amino acid’s amino group is removed.

    Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this peptide would involve large-scale SPPS with automated peptide synthesizers. These machines can handle multiple peptide syntheses simultaneously, ensuring high throughput and consistency. The process is optimized for efficiency, yield, and purity, with rigorous quality control measures in place.

Chemical Reactions Analysis

Types of Reactions

The compound “H-Lys-Lys-Arg-Pro-Hyp-Gly-2Thi-Ser-D-Phe-2Thi-Arg-OH” can undergo various chemical reactions, including:

    Oxidation: The thiol groups in the 2-thienylalanine residues can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: The amino groups in the lysine and arginine residues can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like acyl chlorides or sulfonyl chlorides.

Major Products

    Oxidation: Formation of disulfide-linked dimers or higher-order structures.

    Reduction: Regeneration of the free thiol groups.

    Substitution: Formation of modified peptides with acyl or sulfonyl groups attached to the amino residues.

Scientific Research Applications

The compound “H-Lys-Lys-Arg-Pro-Hyp-Gly-2Thi-Ser-D-Phe-2Thi-Arg-OH” has several scientific research applications:

    Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.

    Biology: Investigated for its role in modulating bradykinin-related pathways and its effects on cellular processes.

    Medicine: Explored as a potential therapeutic agent for conditions involving excessive bradykinin activity, such as hereditary angioedema and inflammation.

    Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques.

Mechanism of Action

The compound exerts its effects by inhibiting the actions of bradykinin. It binds to bradykinin receptors, preventing bradykinin from interacting with its receptors and initiating downstream signaling pathways. This inhibition can reduce inflammation, pain, and other physiological responses mediated by bradykinin.

Comparison with Similar Compounds

Similar Compounds

    Lys-Lys-Arg-Pro-Hyp-Gly-2Thi-Ser-D-Phe-2Thi-Arg-OH: A similar peptide with slight variations in the amino acid sequence.

    Bradykinin: The natural peptide that the compound is designed to inhibit.

    Icatibant: A synthetic bradykinin receptor antagonist used clinically to treat hereditary angioedema.

Uniqueness

The compound “H-Lys-Lys-Arg-Pro-Hyp-Gly-2Thi-Ser-D-Phe-2Thi-Arg-OH” is unique due to its specific sequence and modifications, which enhance its stability and inhibitory potency compared to natural bradykinin and other analogs. The inclusion of 2-thienylalanine residues provides additional sites for chemical modification and potential therapeutic applications.

Properties

Molecular Formula

C62H95N19O14S2

Molecular Weight

1394.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-thiophen-2-ylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C62H95N19O14S2/c63-22-6-4-17-40(65)51(85)74-41(18-5-7-23-64)52(86)75-42(19-8-24-70-61(66)67)58(92)80-26-10-21-48(80)59(93)81-34-37(83)30-49(81)57(91)72-33-50(84)73-45(31-38-15-11-27-96-38)54(88)79-47(35-82)56(90)77-44(29-36-13-2-1-3-14-36)53(87)78-46(32-39-16-12-28-97-39)55(89)76-43(60(94)95)20-9-25-71-62(68)69/h1-3,11-16,27-28,37,40-49,82-83H,4-10,17-26,29-35,63-65H2,(H,72,91)(H,73,84)(H,74,85)(H,75,86)(H,76,89)(H,77,90)(H,78,87)(H,79,88)(H,94,95)(H4,66,67,70)(H4,68,69,71)/t37-,40+,41+,42+,43+,44-,45+,46+,47+,48+,49+/m1/s1

InChI Key

BAPXVPGXAHEAKB-BYZYXFGASA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)C(=O)N2C[C@@H](C[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CS3)C(=O)N[C@@H](CO)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=CS5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)C(=O)N2CC(CC2C(=O)NCC(=O)NC(CC3=CC=CS3)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CS5)C(=O)NC(CCCN=C(N)N)C(=O)O)O

Origin of Product

United States

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